molecular formula C19H20N4O3 B2923763 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine CAS No. 1705215-05-9

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine

Cat. No.: B2923763
CAS No.: 1705215-05-9
M. Wt: 352.394
InChI Key: XIPKNEHCMIHKMN-UHFFFAOYSA-N
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Description

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and oxazole rings, followed by the coupling of these rings with the piperidine moiety.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be formed by the cyclization of an α-haloketone with an amide or nitrile.

    Coupling with Piperidine: The final step involves the coupling of the oxadiazole and oxazole intermediates with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects, or it could interact with DNA, leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenyl Derivatives: Compounds with similar aromatic structures, such as cresols, which are methylphenols.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their antimicrobial properties.

    Oxazole Derivatives: Compounds with the oxazole ring, often used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of modification, making it a versatile compound for various scientific research fields.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-5-2-3-7-15(13)18-21-17(26-22-18)11-14-6-4-10-23(12-14)19(24)16-8-9-20-25-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKNEHCMIHKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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